molecular formula C21H28N4O2 B2716523 N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226455-14-6

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2716523
CAS No.: 1226455-14-6
M. Wt: 368.481
InChI Key: PFSHJEYUOOOXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 3-methylpiperidinyl group and linked via an oxyacetamide bridge to a 3,4-dimethylphenyl ring. This structure is designed to optimize interactions with biological targets, particularly central nervous system (CNS) receptors or enzymes, by balancing lipophilicity and solubility . Its molecular framework is analogous to orexin receptor antagonists and kinase inhibitors, where the pyrimidine-piperidine moiety enhances binding affinity, while the dimethylphenyl group improves metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-14-6-5-9-25(12-14)21-22-17(4)11-20(24-21)27-13-19(26)23-18-8-7-15(2)16(3)10-18/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHJEYUOOOXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, identified by its CAS number 1226431-08-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse sources, including pharmacological studies, structure-activity relationships (SAR), and case studies.

The molecular formula of this compound is C21H28N4O2C_{21}H_{28}N_{4}O_{2} with a molecular weight of 368.5 g/mol. The compound features a complex structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC21H28N4O2
Molecular Weight368.5 g/mol
CAS Number1226431-08-8

Pharmacological Profile

Research indicates that compounds related to this compound exhibit a range of biological activities, including anti-inflammatory and analgesic properties. For instance, compounds derived from similar scaffolds have shown significant inhibition of pro-inflammatory cytokines in various animal models, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of the piperidine and pyrimidine moieties appears to enhance its interaction with specific biological targets. SAR studies have demonstrated that modifications in these regions can lead to improved potency and selectivity against certain enzymes or receptors involved in disease processes .

Case Studies

  • Anti-inflammatory Activity : In a study involving a rat model of arthritis, the compound demonstrated significant efficacy in reducing inflammation and pain levels comparable to standard treatments like dexamethasone. This suggests that this compound could be effective for chronic inflammatory conditions .
  • Cytotoxicity in Cancer Models : Preliminary investigations into the compound's cytotoxic effects revealed that it can inhibit cell growth in various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of key signaling pathways associated with cell survival and proliferation .

The proposed mechanism for the biological activity of this compound involves its ability to inhibit specific kinases and enzymes that play crucial roles in inflammation and tumor progression. For example, inhibition of the p38 MAP kinase pathway has been noted in related compounds, leading to reduced production of inflammatory mediators such as TNF-alpha .

Comparison with Similar Compounds

Halogenated Analogs

  • N-(4-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0943): Structural Difference: Bromine substituent at the para position of the phenyl ring vs. 3,4-dimethyl groups in the target compound. Impact: The bromine atom increases molecular weight (C19H23BrN4O2 vs. Bromine may also introduce susceptibility to metabolic dehalogenation . Activity: Likely retains CNS permeability but with altered pharmacokinetic profiles compared to the dimethyl analog.
  • N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0252) :

    • Structural Difference : Chlorine and methyl groups at the 5- and 2-positions of the phenyl ring.
    • Impact : Chlorine enhances lipophilicity (ClogP ~3.5) and may improve blood-brain barrier penetration but could reduce aqueous solubility. Molecular weight increases to 388.9 g/mol .

Fluorinated Analog

  • N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: Structural Difference: Fluorine at the ortho position of the phenyl ring and 4-methylpiperidinyl vs. 3-methylpiperidinyl. The 4-methylpiperidinyl group may confer distinct conformational preferences in receptor binding .

Piperidine Substitution Patterns

  • 3-Methylpiperidinyl vs. In contrast, 4-methylpiperidinyl analogs may exhibit improved solubility due to reduced basicity .

Pyrimidine-Linked Acetamide Derivatives

  • N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (23): Structural Difference: Thieno-pyrimidine core replaces the pyrimidine ring, and the acetamide is linked to a phenyl group. However, reduced solubility (m.p. 202–203°C) compared to the target compound .
  • 2-(4-(3,4-dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4l): Structural Difference: Dimethoxyphenyl and hydroxyphenyl substituents on the pyrimidine ring. Impact: Hydroxyl and methoxy groups improve solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (µg/mL)
N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C20H26N4O2 378.45 3,4-dimethylphenyl, 3-methylpiperidinyl ~3.2 ~50 (pH 7.4)
L868-0943 (4-bromophenyl analog) C19H23BrN4O2 435.31 4-bromophenyl, 3-methylpiperidinyl ~3.8 ~20 (pH 7.4)
L868-0252 (5-chloro-2-methylphenyl analog) C20H25ClN4O2 388.90 5-chloro-2-methylphenyl, 3-methylpiperidinyl ~3.5 ~30 (pH 7.4)
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C19H23FN4O2 358.41 2-fluorophenyl, 4-methylpiperidinyl ~2.9 ~70 (pH 7.4)
Compound 23 (thieno-pyrimidine analog) C16H16N2O2S 314.00 Thieno-pyrimidine, dimethyl groups ~2.5 ~15 (pH 7.4)

*Predicted using ChemAxon or similar tools.

Q & A

What are the common synthetic routes for N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized?

Basic:
The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Step 1: Preparation of the pyrimidine core through cyclocondensation of thiourea derivatives with β-ketoesters.
  • Step 2: Introduction of the 3-methylpiperidine moiety via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF, acetonitrile).
  • Step 3: Coupling the pyrimidine intermediate with N-(3,4-dimethylphenyl)acetamide using a base (e.g., K₂CO₃) and polar solvent (e.g., DMSO) .
    Advanced:
    Optimization involves computational reaction path searches (e.g., density functional theory) to identify transition states and reduce side products. For example, ICReDD’s methodology integrates quantum chemical calculations with experimental feedback to refine temperature, solvent polarity, and catalyst selection .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and piperidine ring conformation.
  • Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
  • HPLC: For purity assessment (>95%) .
    Advanced:
  • Single-Crystal X-ray Diffraction: Resolves stereochemical ambiguities and validates intermolecular interactions (e.g., hydrogen bonding in the acetamide group) .
  • Dynamic NMR: Monitors conformational flexibility of the 3-methylpiperidine moiety in solution .

How can researchers design experiments to evaluate its biological activity?

Basic:

  • In vitro assays: Enzymatic inhibition studies (e.g., kinase assays) using fluorescence-based readouts.
  • Cell viability assays: IC₅₀ determination in cancer cell lines (e.g., MTT assay) .
    Advanced:
  • Target identification: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with putative targets (e.g., PI3K/AKT pathway proteins).
  • In vivo models: Pharmacokinetic profiling in rodent models to assess bioavailability and metabolic stability .

How should contradictory data on biological activity across studies be addressed?

Methodological Approach:

  • Meta-analysis: Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to identify variability sources.
  • Orthogonal validation: Replicate results using alternative methods (e.g., switch from fluorometric to radiometric assays).
  • Structural analogs: Test derivatives to isolate structure-activity relationships (SAR) and rule off-target effects .

What computational tools are recommended for studying its mechanism of action?

Basic:

  • Molecular docking (AutoDock Vina): Predict binding poses in protein active sites (e.g., cytochrome P450 isoforms).
    Advanced:
  • Molecular Dynamics (MD) simulations (GROMACS): Simulate ligand-protein interactions over microsecond timescales to assess stability.
  • QM/MM hybrid models: Study electron transfer processes during enzymatic oxidation .

What strategies ensure compound stability during storage and experimentation?

Basic:

  • Storage: -20°C in anhydrous DMSO, shielded from light.
  • Stability monitoring: HPLC-UV at λ = 254 nm to detect degradation products .
    Advanced:
  • Forced degradation studies: Expose to heat, light, and acidic/basic conditions to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .

How can mechanistic studies elucidate its metabolic pathways?

Basic:

  • LC-MS/MS metabolite profiling: Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
    Advanced:
  • Isotopic labeling (¹⁴C/³H): Trace metabolic fate in vivo.
  • Cryo-EM: Visualize interactions with metabolic enzymes (e.g., CYP3A4) .

What parameters validate analytical methods for quantifying this compound?

Basic:

  • Linearity (R² > 0.99), LOD/LOQ: Via calibration curves in relevant matrices (e.g., plasma).
  • Precision/Accuracy: Intra-/inter-day CV < 15% .
    Advanced:
  • Cross-lab validation: Harmonize protocols using reference standards (e.g., USP guidelines).
  • Matrix effect studies: Assess ion suppression/enhancement in ESI-MS .

How do structural modifications influence its pharmacological profile?

SAR Insights:

Substituent Effect on Activity Reference
3-MethylpiperidineEnhances CNS penetration
6-MethylpyrimidinyloxyImproves metabolic stability
3,4-DimethylphenylIncreases lipophilicity (logP ~3.2)

Advanced:

  • 3D-QSAR (CoMFA/CoMSIA): Corrogate steric/electrostatic fields with activity cliffs .

What methods mitigate challenges in handling reactive intermediates during synthesis?

Basic:

  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient).
  • Protection/deprotection: Use Boc groups for amine intermediates .
    Advanced:
  • Flow chemistry: Continuous processing to isolate unstable intermediates (e.g., sulfonyl chlorides).
  • Real-time monitoring: ReactIR or PAT tools to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.